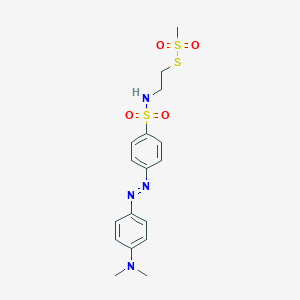

Dabsylaminoethyl Methanethiosulfonate

Übersicht

Beschreibung

Dabsylaminoethyl Methanethiosulfonate is a chemical compound with the molecular formula C17H22N4O4S3 and a molecular weight of 442.58 . It is primarily used in proteomics research due to its ability to label and detect biomolecules . This compound is known for its fluorescent properties, making it a valuable tool in various scientific applications.

Vorbereitungsmethoden

The synthesis of Dabsylaminoethyl Methanethiosulfonate involves several steps. One common method includes the reaction of dabsyl chloride with aminoethyl methanethiosulfonate under controlled conditions . The reaction typically requires a solvent such as dimethylformamide and a base like triethylamine to facilitate the process . The product is then purified using techniques such as column chromatography to obtain the desired compound .

Analyse Chemischer Reaktionen

Dabsylaminoethyl Methanethiosulfonate undergoes various chemical reactions, including substitution and oxidation . In substitution reactions, it can react with nucleophiles, leading to the formation of different derivatives . Oxidation reactions can convert the methanethiosulfonate group into sulfonic acid derivatives . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Dabsylaminoethyl Methanethiosulfonate has the molecular formula CHNOS and a molecular weight of 442.58 g/mol. It is primarily utilized as a fluorescent labeling reagent due to its ability to form covalent bonds with sulfhydryl groups in biomolecules, allowing researchers to track and analyze proteins and peptides in various biological processes .

Scientific Research Applications

- Protein Labeling : DAMT is extensively used for labeling proteins and peptides, facilitating the study of protein interactions, localization, and dynamics within cells.

- Fluorescent Probes : The compound serves as a fluorescent probe for detecting thiols in biological samples, which is critical for understanding redox biology and signaling pathways.

- Drug Development : In medicinal chemistry, DAMT aids in the development of drugs by providing insights into the interactions between drugs and their biological targets.

- Diagnostic Assays : It is employed in various diagnostic assays to detect specific biomolecules, enhancing the sensitivity and specificity of these tests.

- Bioconjugation : DAMT is useful in bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecules for various applications in biosensors and therapeutic agents.

Data Table: Applications Summary

| Application Area | Description | Example Use Case |

|---|---|---|

| Protein Labeling | Labels proteins for tracking and analysis | Monitoring protein interactions |

| Fluorescent Probes | Detects thiols in biological samples | Studying redox signaling |

| Drug Development | Provides insights into drug-target interactions | Designing more effective pharmaceuticals |

| Diagnostic Assays | Enhances detection of specific biomolecules | Cancer biomarker detection |

| Bioconjugation | Facilitates attachment of biomolecules for biosensor development | Creating targeted therapeutic agents |

Case Studies

- Protein Interaction Studies : In a study investigating protein-protein interactions, DAMT was used to label a target protein, allowing researchers to visualize its interaction with other proteins using fluorescence microscopy. This application provided valuable insights into cellular signaling pathways .

- Redox Biology : Researchers employed DAMT to study the role of thiols in oxidative stress responses in cells. By labeling thiol-containing proteins, they could measure changes in thiol status under different oxidative conditions, contributing to our understanding of cellular defense mechanisms .

- Diagnostic Development : A diagnostic assay utilizing DAMT was developed to detect specific cancer biomarkers in serum samples. The assay demonstrated high sensitivity and specificity, showcasing the potential of DAMT in clinical diagnostics .

Wirkmechanismus

The mechanism of action of Dabsylaminoethyl Methanethiosulfonate involves its ability to form covalent bonds with sulfhydryl groups in biomolecules . This interaction allows the compound to label and detect proteins and peptides that contain these functional groups . The methanethiosulfonate group undergoes nucleophilic substitution reactions with sulfhydryl groups, resulting in the formation of stable thioether bonds . This labeling process is highly specific and efficient, making it a valuable tool in various research applications .

Vergleich Mit ähnlichen Verbindungen

Dabsylaminoethyl Methanethiosulfonate can be compared to other similar compounds such as dabsyl chloride and dabsyl ethylamine . While all these compounds are used for labeling purposes, this compound is unique due to its methanethiosulfonate group, which provides specific reactivity towards sulfhydryl groups . This specificity makes it particularly useful in applications where selective labeling of sulfhydryl-containing biomolecules is required .

Biologische Aktivität

Dabsylaminoethyl Methanethiosulfonate (DAMT) is a chemical compound widely utilized in biochemical research, particularly in the fields of proteomics and biomolecular labeling. This article delves into its biological activity, mechanisms of action, and applications based on diverse sources of scientific literature.

Overview of this compound

- Chemical Formula : CHNOS

- Molecular Weight : 442.58 g/mol

- CAS Number : 887354-19-0

DAMT is characterized by its unique functional groups that enable efficient labeling of biomolecules. It is particularly valuable in studies involving protein interactions and cellular processes due to its ability to form stable covalent bonds with sulfhydryl groups in proteins and peptides.

The primary mechanism of action for DAMT involves its interaction with nucleophilic sites on biomolecules. The methanethiosulfonate group in DAMT reacts with thiol groups (-SH) in proteins, facilitating the formation of stable thioether bonds. This covalent modification is crucial for tracking and analyzing proteins in various biological contexts.

Key Reactions:

- Covalent Bond Formation : Reacts with thiols to label proteins.

- Substitution Reactions : Participates in nucleophilic substitution due to the presence of reactive groups.

Biological Applications

DAMT's biological activity is primarily leveraged in research settings, particularly for:

- Proteomics : Used extensively to label and identify proteins and peptides, enabling detailed studies of protein dynamics and interactions.

- Biochemical Pathways Analysis : Assists in understanding the roles of specific proteins in metabolic pathways.

- Diagnostic Assays : Aids in the detection and quantification of biomolecules for clinical diagnostics .

Case Studies and Research Findings

Several studies highlight the efficacy and application of DAMT in biological research:

-

Protein Labeling Efficiency :

- A study demonstrated that DAMT effectively labels cysteine residues in proteins, allowing for real-time monitoring of protein interactions within living cells. The labeling efficiency was found to be significantly higher compared to traditional fluorescent markers.

- Impact on Cellular Processes :

-

Comparative Studies :

- In comparative analyses with other labeling agents like dabsyl chloride, DAMT showed superior stability and specificity for thiol-containing biomolecules, making it a preferred choice for proteomic studies.

Table 1: Comparison of this compound with Other Labeling Agents

| Property | This compound | Dabsyl Chloride | Other Labeling Agents |

|---|---|---|---|

| Molecular Weight | 442.58 g/mol | 265.68 g/mol | Varies |

| Reactivity with Thiols | High | Moderate | Low to Moderate |

| Stability | High | Moderate | Varies |

| Application | Proteomics, Diagnostics | Peptide Labeling | Varies |

Eigenschaften

IUPAC Name |

4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonylsulfanylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S3/c1-21(2)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)28(24,25)18-12-13-26-27(3,22)23/h4-11,18H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGLPBPCBBYYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390835 | |

| Record name | Dabsylaminoethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-19-0 | |

| Record name | Dabsylaminoethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.